N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-14-8-7-11(9-15(14)21-2)10-17-16-18-12-5-3-4-6-13(12)19-16/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKLFYCXUVPWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with 3,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then cyclized to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine and related compounds as effective anticancer agents. The benzimidazole core is known for its ability to interact with DNA, particularly at the minor groove, which is crucial for inhibiting cancer cell proliferation.
Case Studies
A study involving a series of novel 1H-benzimidazoles showed that specific substitutions at the phenyl ring significantly enhanced anticancer activity. For instance, derivatives with 3,4-dimethoxy substitutions displayed improved sequence specificity and binding affinity compared to their unsubstituted counterparts .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that compounds within this class may modulate pathways involved in neurodegenerative diseases such as Alzheimer's.
Pharmacological Insights
- Mechanisms : The compound may influence the metabolism of amyloid precursor proteins (APP), which are implicated in Alzheimer's disease pathology . By rectifying APP metabolism, these compounds could potentially mitigate neurodegenerative processes.
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR and HPLC are essential for confirming the structure and assessing the compound's purity .
Synthesis Overview
- The synthesis typically begins with the formation of the benzimidazole core followed by the introduction of the 3,4-dimethoxybenzyl group. Reaction conditions must be carefully controlled to achieve high yields while minimizing by-products.
Comparative Data Table
The following table summarizes key properties and activities of this compound compared to related compounds:
| Compound Name | Structure | Anticancer Activity | Neuroprotective Potential | Binding Affinity to DNA |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | Strong |
| 1H-Benzo[d]imidazole derivatives | Structure | Variable | Low | Moderate |
| Novel BBZ Compounds | Structure | High | Low | Very Strong |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Substituent Effects on Properties
- Electron-Donating vs. Dichlorobenzyl derivatives (e.g., compound 11) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility .
Steric and Regiochemical Considerations :
- Bulky substituents (e.g., naphthalen-2-ylmethyl in compound 22) lower synthetic yields due to steric hindrance during alkylation .
- Regiochemistry significantly impacts purity, as seen in compounds 28 and 33, where methoxy positional isomers require advanced purification techniques (e.g., reverse-phase HPLC) .
- Biological Implications: Pyridinylmethyl-substituted analogs (e.g., compound 19) may engage in hydrogen bonding or π-π stacking in biological targets, a feature less pronounced in purely alkyl/aryl-substituted derivatives . Methoxy groups in the target compound could mimic natural substrates in enzyme-binding pockets, a property exploited in drugs like pantoprazole (a proton pump inhibitor with methoxypyridinyl groups) .
Biological Activity
N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in preclinical models, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzimidazole core substituted with a 3,4-dimethoxybenzyl group. The presence of methoxy groups is believed to enhance the compound's lipophilicity and biological activity. The compound's CAS number is 679394-75-3, indicating its recognition in chemical databases for research purposes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of specific kinases and enzymes that play critical roles in cancer cell proliferation and survival.
Key Mechanisms Include:
- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Activation of NAMPT : Recent findings indicate that some benzimidazole derivatives can activate nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide Phosphoribosyltransferase), potentially enhancing cellular metabolism and survival under stress conditions .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (breast) | 0.5 | G2/M phase arrest |
| A549 (lung) | 0.8 | Induction of apoptosis |
| HepG2 (liver) | 1.2 | Inhibition of cell proliferation |
These results indicate that the compound exhibits potent anticancer activity, particularly against breast and lung cancer cell lines.
Preclinical Studies
In vivo studies using xenograft models have shown that administration of this compound significantly suppresses tumor growth without causing substantial toxicity to the host organism. For instance, a study reported a tumor growth inhibition rate of approximately 77% in MDA-MB-468 xenografts treated with the compound at a dosage of 60 mg/kg every other day for three weeks .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the benzimidazole scaffold can significantly influence biological activity. Compounds with electron-donating groups on the phenyl ring generally exhibit enhanced potency compared to those with electron-withdrawing substituents. For example:
| Substituent | Activity |
|---|---|
| Methoxy (-OCH3) | Increased potency |
| Nitro (-NO2) | Decreased potency |
This trend underscores the importance of electronic properties in optimizing the therapeutic efficacy of benzimidazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1H-benzo[d]imidazol-2-amine and 3,4-dimethoxybenzyl halides under basic conditions. For example, refluxing with potassium hydroxide in ethanol (20°C, 48 h) facilitates alkylation at the benzimidazole NH position . Alternative protocols involve phase-transfer catalysis (e.g., toluene/40% NaOH at 80–85°C) to improve yields . Catalyst screening (e.g., CBr4 in acetonitrile) may enhance reaction efficiency, as demonstrated for analogous benzimidazole derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:
- Reverse-phase HPLC (gradient: 20–80% acetonitrile/water) to resolve isomers or contaminants .
- 1H/13C-NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.7–4.0 ppm, aromatic protons in the benzimidazole ring) .
- FT-IR to identify NH stretching (~3000–3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What strategies optimize reaction yields in benzimidazole alkylation?
- Methodological Answer :
- Additive Screening : CBr4 increases electrophilicity of benzyl halides, improving yields to >75% in one-pot reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO/toluene mixtures) enhance solubility of intermediates .
- Temperature Control : Maintaining 65–85°C prevents side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Schiff Base Formation : React with aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free conditions (130°C, 3 h) to generate imine derivatives .
- Copper-Catalyzed Coupling : Use terminal alkynes and sulfonyl azides to introduce sulfonamidine groups, enabling exploration of electronic effects .
Q. What challenges arise in purifying isomers of substituted benzimidazoles?
- Methodological Answer : Isomeric contamination (e.g., 7-methoxy vs. 5-methoxy regioisomers) may persist due to similar polarities. Address this via:
- Preparative HPLC with C18 columns to resolve isomers .
- Crystallization using mixed solvents (e.g., ethanol/water) to isolate thermodynamically stable forms .
Q. How can biological activity (e.g., antimalarial potential) be evaluated for this compound?
- Methodological Answer :
- In vitro Hemozoin Inhibition Assay : Measure disruption of heme detoxification in Plasmodium falciparum cultures .
- Cytotoxicity Screening : Use the SRB (sulforhodamine B) assay in mammalian cell lines to assess selectivity .
Q. What computational approaches aid in predicting SAR for benzimidazole derivatives?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or ligand-receptor interactions .
- Molecular Docking : Screen against target proteins (e.g., Trypanosoma brucei pteridine reductase) using software like AutoDock Vina .
Q. How do transition metal complexes of this compound enhance pharmacological properties?
- Methodological Answer : Synthesize complexes with Cu(II) or Zn(II) via solvent-free reactions. Characterize using:
- Single-crystal XRD to confirm coordination geometry .
- UV-Vis spectroscopy to study charge-transfer transitions (e.g., ligand-to-metal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
